molecular formula C9H9BrO2S B13189296 4-Bromo-3-(ethylsulfanyl)benzoic acid

4-Bromo-3-(ethylsulfanyl)benzoic acid

Cat. No.: B13189296
M. Wt: 261.14 g/mol
InChI Key: CSSGDOOMUGJGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(ethylsulfanyl)benzoic acid is an organic compound with the molecular formula C9H9BrO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and an ethylsulfanyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(ethylsulfanyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(ethylsulfanyl)benzoic acid can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield 4-Bromo-3-(ethylsulfinyl)benzoic acid or 4-Bromo-3-(ethylsulfonyl)benzoic acid .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(ethylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Bromo-3-(ethylsulfanyl)benzoic acid include:

    4-Bromo-3-(methylsulfanyl)benzoic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    4-Bromo-3-(ethylsulfinyl)benzoic acid: An oxidized form of the ethylsulfanyl group.

    4-Bromo-3-(ethylsulfonyl)benzoic acid: A further oxidized form of the ethylsulfanyl group.

Uniqueness

The presence of the ethylsulfanyl group in this compound provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and useful in various research applications .

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

4-bromo-3-ethylsulfanylbenzoic acid

InChI

InChI=1S/C9H9BrO2S/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)

InChI Key

CSSGDOOMUGJGRO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=C1)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.